molecular formula C27H25N3O2 B2765519 8-ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866810-98-2

8-ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2765519
CAS RN: 866810-98-2
M. Wt: 423.516
InChI Key: GKXKFUBSEFISHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic system with a pyrazole ring fused to a quinoline. The molecule also has various substituents, including an ethoxy group at the 8-position, a 4-methoxyphenyl group at the 3-position, and a 3-methylbenzyl group at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system and the various substituents. The presence of the ethoxy, methoxyphenyl, and methylbenzyl groups would likely have significant effects on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the various substituents in this compound would likely affect properties such as its polarity, solubility, and reactivity .

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

  • Practical and Large-Scale Synthesis : A study detailed an efficient synthesis route for related octahydrobenzo[g]quinolines, showcasing a method that is feasible for large-scale manufacturing, using readily available materials (Bänziger, Cercus, Stampfer, & Sunay, 2000).
  • Dimensionality of Supramolecular Aggregation : Research on dihydrobenzopyrazoloquinolines revealed how substitution affects supramolecular aggregation, leading to different structural formations, which is crucial for understanding molecular interactions and designing molecules with desired properties (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
  • Synthesis of Conformationally Constrained Derivatives : Another study reported the synthesis of novel pyrazolo[4,3-c]quinoline derivatives, indicating the exploration of these compounds as potential ligands for the estrogen receptor, demonstrating the interest in modifying the core structure for specific biological targets (Kasiotis, Fokialakis, & Haroutounian, 2006).

Biological Activities and Potential Applications

  • Antimicrobial Agents : The creation of novel pyrazolo[3,4-d]pyrimidine derivatives was explored for their antimicrobial properties, showcasing the potential of quinoline derivatives in developing new therapeutic agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
  • Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines, highlighting the potential of such compounds in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
  • Antioxidant Properties : A study on coumarin fused with quinoline derivatives demonstrated their ability to quench radicals and inhibit DNA oxidation, suggesting these compounds as novel antioxidants (Xi & Liu, 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information or research on this compound, it’s impossible to provide a mechanism of action .

Safety and Hazards

Without specific information or safety data on this compound, it’s impossible to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and any bioactive properties it might have .

properties

IUPAC Name

8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-4-32-22-12-13-25-23(15-22)27-24(17-30(25)16-19-7-5-6-18(2)14-19)26(28-29-27)20-8-10-21(31-3)11-9-20/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXKFUBSEFISHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.